3-(4-Bromobenzyl)-2,4-pentanedione
Description
3-(4-Bromobenzyl)-2,4-pentanedione is a β-diketone derivative featuring a brominated benzyl substituent at the C3 position of the 2,4-pentanedione backbone. The bromine atom introduces electron-withdrawing effects, enhancing stability and influencing reactivity in cross-coupling or substitution reactions.
Properties
Molecular Formula |
C12H13BrO2 |
|---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C12H13BrO2/c1-8(14)12(9(2)15)7-10-3-5-11(13)6-4-10/h3-6,12H,7H2,1-2H3 |
InChI Key |
FJFGDNMLLHUQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)Br)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of 3-(4-Bromobenzyl)-2,4-pentanedione include:
Physicochemical Properties
- Lipophilicity (logP): The bromobenzyl derivative likely exhibits higher logP than non-halogenated analogs (e.g., 3-isopropyl-2,4-pentanedione, logP ~1.5–2.0) due to bromine’s hydrophobicity. 3-(Phenylazo)-2,4-pentanedione has logP = 3.01, indicating superior lipid solubility .
- Thermal Stability:
- Solubility:
- Hydroxy- or methoxy-substituted derivatives (e.g., 3-(4-hydroxybenzylidene)-2,4-pentanedione) exhibit increased polarity and water solubility compared to brominated or fluorinated analogs .
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